molecular formula C14H22N2O4 B2466504 N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361856-69-9

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2466504
M. Wt: 282.34
InChI Key: SPXINOHFGFWMQQ-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPDC, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects.

Biochemical And Physiological Effects

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the body, which can activate cannabinoid receptors in the brain and peripheral tissues.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its selectivity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to have some off-target effects, which can complicate data interpretation. Additionally, N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several promising future directions for research on N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of more selective FAAH inhibitors that can minimize off-target effects. Another area of interest is the study of the effects of N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a growing interest in the potential therapeutic applications of N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, particularly in the treatment of pain and anxiety disorders.

Synthesis Methods

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine-4-carboxylic acid with various reagents. One common method involves the reaction of piperidine-4-carboxylic acid with 2-methyl-1,3-dioxolane-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-methyl-1,3-dioxolane-2-methyl-piperidine-4-carboxylic acid. This intermediate is then reacted with acryloyl chloride to form the final product, N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the most promising applications of N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is in the study of the endocannabinoid system, which is involved in a wide range of physiological processes such as pain sensation, appetite regulation, and mood regulation.

properties

IUPAC Name

N-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-3-12(17)16-6-4-11(5-7-16)13(18)15-10-14(2)19-8-9-20-14/h3,11H,1,4-10H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXINOHFGFWMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

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